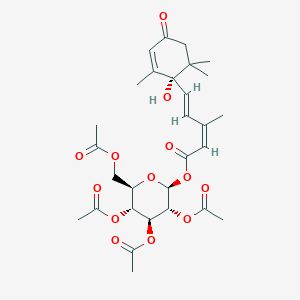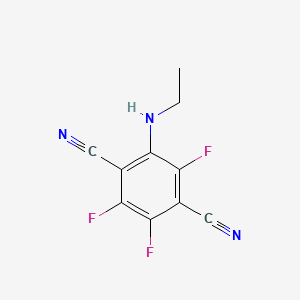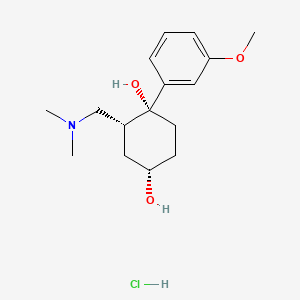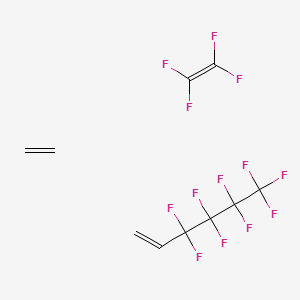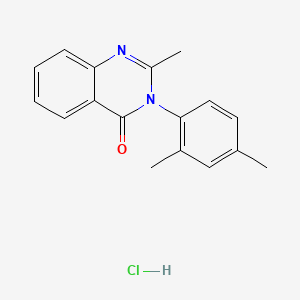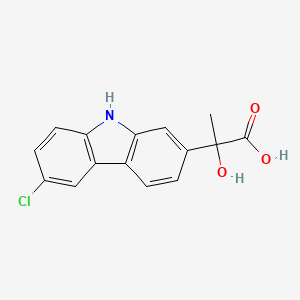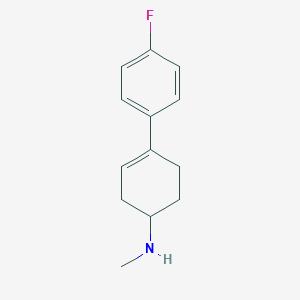
4-(p-Fluorophenyl)-N-methyl-3-cyclohexen-1-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine is an organic compound that features a cyclohexene ring substituted with a p-fluorophenyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the p-Fluorophenyl Group: The p-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using p-fluorobenzene and an appropriate alkylating agent.
N-Methylation: The amine group is methylated using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides, forming secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(p-chlorophenyl)-3-cyclohexen-1-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
N-Methyl-4-(p-bromophenyl)-3-cyclohexen-1-amine: Similar structure but with a bromine atom instead of a fluorine atom.
N-Methyl-4-(p-iodophenyl)-3-cyclohexen-1-amine: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
N-Methyl-4-(p-fluorophenyl)-3-cyclohexen-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
64011-55-8 |
|---|---|
Molecular Formula |
C13H16FN |
Molecular Weight |
205.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H16FN/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-4,6-7,13,15H,5,8-9H2,1H3 |
InChI Key |
LDJJKBNMNLNRLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(=CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



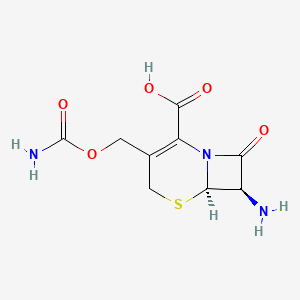
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
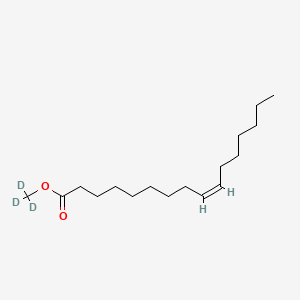
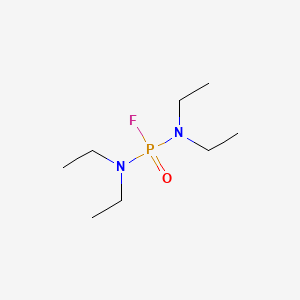
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
